N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
The chemical reactivity and synthesis of related compounds provide foundational insights into the manipulation and derivatization of the core structure of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of related benzothiazole derivatives through reactions like nitration, bromination, formylation, and acylation, showcasing the versatility of these compounds for further chemical modifications (Aleksandrov & El’chaninov, 2017).
Biological Activities
Research into the biological activities of compounds structurally related to this compound has highlighted their potential in pharmacology. Patel, H. S. Patel, and Shah (2015) synthesized novel heterocyclic compounds bearing the benzo[d]thiazol moiety and evaluated their antibacterial and antifungal activities, emphasizing the therapeutic potential of these structures in combating microbial infections (G. K. Patel, H. S. Patel, & Shah, 2015).
Cytotoxic Evaluation
The design and synthesis of benzo[d]thiazole-2-carboxamide derivatives, including structures closely related to the compound , have been studied for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) reported on a series of such derivatives showing selective cytotoxicity towards cancer cells over normal cells, highlighting the potential of these compounds as cancer therapeutics (Zhang et al., 2017).
Molecular and Electronic Characterization
Cakmak et al. (2022) conducted experimental and theoretical investigations on a thiazole-based heterocyclic amide, which is structurally related to this compound. Their work included synthesis, molecular characterization (by IR/NMR/XRD), and electronic characterization (through DFT studies), which provided deep insights into the structural and electronic properties relevant to the biological activity and material applications of these compounds (Cakmak et al., 2022).
Mechanism of Action
Target of action
The compound contains a furan ring, a 1,3,4-oxadiazole ring, and a benzothiazole ring. Compounds containing these structures have been found to exhibit various biological activities. For instance, furan derivatives have shown a wide range of advantageous biological and pharmacological characteristics . Similarly, 1,3,4-oxadiazole derivatives are known to have a broad spectrum of biological activities .
Mode of action
These interactions can lead to changes in the conformation or activity of the target molecule .
Biochemical pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Furan and 1,3,4-oxadiazole derivatives have been associated with a variety of pathways due to their broad biological activity .
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O3S/c19-11(13-15-8-4-1-2-6-10(8)22-13)16-14-18-17-12(21-14)9-5-3-7-20-9/h1-7H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIWOGGJDJOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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